molecular formula C14H19NO3S B6462054 N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]oxolane-3-carboxamide CAS No. 2548978-77-2

N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]oxolane-3-carboxamide

Cat. No.: B6462054
CAS No.: 2548978-77-2
M. Wt: 281.37 g/mol
InChI Key: ULXOFXARADQKPR-UHFFFAOYSA-N
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Description

N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]oxolane-3-carboxamide is a bicyclic compound featuring a 4,5,6,7-tetrahydro-1-benzothiophene core substituted with a hydroxyl group at the 4-position. A methylene bridge connects this hydroxylated carbon to an oxolane (tetrahydrofuran) ring via a carboxamide group. The compound’s structural uniqueness lies in its hybrid aromatic-aliphatic system, combining the rigid benzothiophene moiety with the puckered tetrahydrofuran ring.

Properties

IUPAC Name

N-[(4-hydroxy-6,7-dihydro-5H-1-benzothiophen-4-yl)methyl]oxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3S/c16-13(10-3-6-18-8-10)15-9-14(17)5-1-2-12-11(14)4-7-19-12/h4,7,10,17H,1-3,5-6,8-9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULXOFXARADQKPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CS2)C(C1)(CNC(=O)C3CCOC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Core Structure Key Substituents Physicochemical Properties Reported Activity/Application Reference
Target Compound Benzothiophene 4-hydroxy, oxolane-3-carboxamide Moderate solubility (polar groups) Hypothetical: CNS modulation* N/A
2-Hydroxy-4′-methyldihydrochalcone (2) Dihydrochalcone 2-hydroxy, 4′-methyl High solubility (polar substituents) Antioxidant, microbial reduction
4-Hydroxy-4′-methyldihydrochalcone (5) Dihydrochalcone 4-hydroxy, 4′-methyl Moderate solubility Antimicrobial, unpredictable metabolites
5,7,2′,4′-Tetrahydroxyflavone Flavone Multiple hydroxyl groups Low solubility (crystalline) Antioxidant (resembles lotoflavone)
4-Hydroxy-4′-isopropyloxy-diphenylsulfone Diphenylsulfone 4-hydroxy, 4′-isopropyloxy Variable (depends on formulation) Industrial developer (non-phenol)

*Hypothetical activity inferred from structural analogs.

Key Comparisons:

Core Structure Flexibility: The benzothiophene core in the target compound offers partial aromaticity and conformational rigidity compared to the fully aliphatic dihydrochalcones . This may enhance binding specificity in biological systems.

Substituent Effects :

  • The 4-hydroxy group in the target compound is analogous to the 4-hydroxy substituent in 4-hydroxy-4′-methyldihydrochalcone (5), which undergoes microbial reduction to yield unpredictable metabolites . This suggests the target may also be prone to biotransformation at the hydroxyl site.
  • Unlike the methoxy or isopropyloxy groups in patent-derived diphenylsulfones , the oxolane carboxamide in the target compound reduces steric hindrance, favoring interactions with hydrophilic targets.

Ring Puckering and Conformation :

  • The tetrahydrobenzothiophene ring’s puckering can be quantified using Cremer-Pople parameters (e.g., amplitude $ q $, phase $ \phi $), similar to analyses of cyclopentane and heterocycles . This puckering may influence the compound’s bioavailability by modulating membrane permeability.

Synthetic and Analytical Challenges :

  • Unlike flavones and chalcones, which are synthesized via condensation reactions , the target compound’s fused benzothiophene-oxolane system likely requires multi-step regioselective functionalization.
  • Crystallographic refinement via SHELX would be critical for resolving its 3D structure, particularly the orientation of the oxolane carboxamide group .

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